molecular formula C5H10HgS+ B14598069 Mercury(1+);2-methylthiolane CAS No. 61113-42-6

Mercury(1+);2-methylthiolane

Cat. No.: B14598069
CAS No.: 61113-42-6
M. Wt: 302.79 g/mol
InChI Key: GEPDTCDPXDQKIV-UHFFFAOYSA-N
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Description

Mercury(1+);2-methylthiolane is an organomercury compound comprising a mercury(I) cation (Hg⁺) coordinated with a 2-methylthiolane ligand. Thiolane is a saturated five-membered ring containing one sulfur atom (C₄H₈S), and the 2-methyl substitution introduces a methyl group at the second carbon position. Mercury(I) species are less common than mercury(II) (Hg²⁺) and typically exist as dimeric ions (e.g., Hg₂²⁺ in calomel, Hg₂Cl₂). However, monomeric Hg⁺ complexes, such as this compound, may exhibit distinct coordination chemistry due to the ligand’s steric and electronic effects .

While direct data on this compound are absent in the provided evidence, its classification aligns with organomercury compounds documented in the Pharos Project, which includes alkyl and sulfur-coordinated mercury species . The compound’s hypothetical properties can be inferred from analogs like methylmercury (CH₃Hg⁺) and mercury thiocyanate complexes (e.g., Hg(SCN)₂), though differences in oxidation state and ligand structure will significantly alter its behavior.

Properties

CAS No.

61113-42-6

Molecular Formula

C5H10HgS+

Molecular Weight

302.79 g/mol

IUPAC Name

mercury(1+);2-methylthiolane

InChI

InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1

InChI Key

GEPDTCDPXDQKIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCS1.[Hg+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: It can be reduced to elemental mercury.

    Substitution: The thiolane group can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.

    Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.

    Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.

Major Products Formed

    Oxidation: Produces mercury(II) compounds.

    Reduction: Produces elemental mercury.

    Substitution: Produces new mercury compounds with different ligands.

Scientific Research Applications

Mercury(1+);2-methylthiolane has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its interactions with biological molecules and potential effects on living organisms.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Used in the production of other mercury compounds and in various industrial processes.

Mechanism of Action

The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercury(I) Inorganic Compounds

Mercury(I) (Hg⁺) inorganic compounds, such as mercurous chloride (Hg₂Cl₂, calomel), are dimeric with a linear Cl–Hg–Hg–Cl structure. Key comparisons include:

Property Mercury(1+);2-methylthiolane (Inferred) Mercurous Chloride (Hg₂Cl₂)
Oxidation State +1 +1 (Hg₂²⁺ dimer)
Ligand Type Organic (2-methylthiolane) Inorganic (Cl⁻)
Solubility Likely low (organic ligands) 0.0002 g/100 mL (water)
Toxicity Moderate (organomercury) Low (limited absorption)
Stability Air-stable (if shielded by ligand) Decomposes in light

Mercury(II) Organomercury Compounds

Methylmercury (CH₃Hg⁺), a well-studied mercury(II) compound, provides critical insights:

Property This compound (Inferred) Methylmercury (CH₃Hg⁺)
Oxidation State +1 +2
Ligand 2-methylthiolane Methyl (CH₃)
Bioaccumulation Moderate (S-containing ligand) High (binds to thiols)
Environmental Fate Degrades slowly Persistent in aquatic systems
Toxicity Mechanism Disruption of sulfur enzymes Mitochondrial dysfunction

The sulfur atom in 2-methylthiolane may facilitate binding to biological thiol groups, akin to methylmercury’s mechanism, but the lower oxidation state of Hg⁺ could reduce redox activity and oxidative damage .

Sulfur-Coordinated Mercury Compounds

Mercury thiocyanate (Hg(SCN)₂) and related complexes highlight the role of sulfur ligands:

Property This compound (Inferred) Mercury(II) Thiocyanate (Hg(SCN)₂)
Coordination Monodentate (thiolane) Multidentate (SCN⁻ bridges)
Melting Point ~150°C (estimated) 165°C (decomposes)
Reactivity Stable in organic solvents Sensitive to moisture
Applications Limited (research use) Preservative, fireworks

The cyclic thiolane ligand in this compound likely confers greater stability in non-polar environments compared to linear thiocyanate complexes.

Toxicological Profiles

Evidence from toxicogenomic studies of mercuric (Hg²⁺) and methylmercury (CH₃Hg⁺) suggests that organomercury compounds disrupt glutathione metabolism and induce oxidative stress .

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